Bienvenue dans la boutique en ligne BenchChem!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Medicinal chemistry Pharmacophore modeling Hydrogen‑bond donor

This primary amide is the minimal, non-alkylated pharmacophore of the sulfolane-benzamide series. Unlike N-alkyl congeners, it retains the critical H-bond donor at the amide junction, essential for 3D pharmacophore models. With a MW of 372.5 Da, it uniquely qualifies for fragment-based screening (≤400 Da cutoff). Its tPSA (91-93 Ų) supports CNS permeability assessment, and SEA predictions suggest potential AKR1C3 activity. Procure this reference standard to avoid confounding SAR and pharmacokinetic bias introduced by N-alkyl substitution.

Molecular Formula C15H20N2O5S2
Molecular Weight 372.5 g/mol
Cat. No. B4079145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Molecular FormulaC15H20N2O5S2
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3
InChIInChI=1S/C15H20N2O5S2/c18-15(16-13-7-10-23(19,20)11-13)12-3-5-14(6-4-12)24(21,22)17-8-1-2-9-17/h3-6,13H,1-2,7-11H2,(H,16,18)
InChIKeyQBSSPIPMBZJTIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Core Scaffold In–Class Procurement Reference


N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (C₁₅H₂₀N₂O₅S₂; MW 372.5 g·mol⁻¹) is the primary amide progenitor of a series of sulfolane‑bearing benzamide analogs that share the 1,1‑dioxidotetrahydrothiophen‑3‑yl (sulfolane) and 4‑(pyrrolidin‑1‑ylsulfonyl)benzamide pharmacophoric elements . Although preclinical biological annotation for this precise scaffold remains sparse in the public domain, the compound constitutes the minimal‑substitution pharmacophore from which N‑alkyl congeners (e.g., N‑propyl, N‑methyl, N‑butyl, N‑isobutyl) are derived, making it a critical reference standard for structure‑activity relationship (SAR) campaigns and fragment‑based library design [1].

Why N‑Alkyl Substitution on N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Ignored


Close analogs of the target compound differ solely by the presence of an N‑alkyl appendage on the amide nitrogen (e.g., N‑propyl, N‑methyl, N‑butyl, N‑isobutyl), yet this seemingly minor structural change extinguishes the hydrogen‑bond donor capacity of the amide, drastically alters calculated lipophilicity (ΔlogP > 0.8), and increases topological polar surface area (tPSA) by ≥18 Ų [1]. Consequently, generic in‑class substitution without explicit justification risks confounding SAR interpretation, invalidating pharmacophore models that depend on an H‑bond donor at this position, and introducing uncontrolled pharmacokinetic bias in screening cascades [2].

Quantitative Differentiation Evidence for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Relative to Its N‑Alkyl Analogs


Hydrogen‑Bond Donor Gain Relative to N‑Alkyl Congeners (Class‑Level Inference)

The target compound possesses a secondary amide nitrogen (N–H) that functions as a hydrogen‑bond donor (HBD), whereas all commonly listed N‑alkyl analogs (N‑propyl, N‑methyl, N‑butyl, N‑isobutyl) are tertiary amides that lack HBD capacity . According to computed descriptors in the ECBD/Sildrug database, the target scaffold exhibits one HBD (clogP 1.36, tPSA 92.78 Ų), while ZINC records for the N‑cyclopropyl analog show zero HBD, a tPSA of 109 Ų, and a logP of 0.29 [1]. This binary HBD presence/absence is a decisive parameter for target engagement hypotheses that invoke an amide N–H contact.

Medicinal chemistry Pharmacophore modeling Hydrogen‑bond donor

Lipophilicity (clogP/logP) Divergence That Alters Predicted Permeability and Promiscuity

The computed logP of the target compound is 1.17–1.36, substantially lower than that of the N‑propyl analog (clogP predicted ~2.5–3.0 based on added methylene units) and the N‑butyl/N‑isobutyl analogs (clogP > 3.5) . A ΔlogP of ≥0.8 relative to the N‑propyl derivative places the target scaffold in a more favorable lipophilic ligand efficiency (LLE) space and predicts reduced non‑specific binding, a critical consideration in fragment‑based screening libraries [1].

Physicochemical profiling Lipophilicity ADME prediction

Topological Polar Surface Area (tPSA) Reduction Favoring CNS or Intracellular Target Access (Cross‑Study Comparable)

The target compound displays a computed tPSA of 91–93 Ų, whereas the N‑cyclopropyl analog exhibits a tPSA of 109 Ų and N‑alkyl derivatives with longer chains (N‑butyl, N‑isobutyl) are predicted to exceed 95 Ų [1]. The lower tPSA of the primary amide positions it closer to the empirical threshold (<90 Ų) associated with improved blood–brain barrier penetration and intracellular target access, a differentiation that is lost upon even minimal N‑alkylation [2]. The tPSA difference of 16–18 Ų between the target and the N‑cyclopropyl analog is comparable in magnitude to the difference between CNS‑penetrant and peripherally‑restricted chemotypes in published multiparameter optimization (MPO) scoring functions.

tPSA Blood–brain barrier penetration Intracellular target access

Ligand Efficiency Baseline Preservation: Removal of Non‑Essential Alkyl Mass (Supporting Evidence)

With a molecular weight of 372.5 g·mol⁻¹, the target compound is 14–56 g·mol⁻¹ lighter than its N‑alkyl derivatives (N‑methyl: 386.5; N‑propyl: 414.5; N‑butyl/N‑isobutyl: 428.6) . This mass penalty imposed by N‑alkylation directly depresses ligand efficiency indices (e.g., LE = 1.4·pIC₅₀/HA; LLE = pIC₅₀ – logP) if the alkyl group does not contribute proportionally to potency. In fragment‑based screening cascades where molecular weight is strictly capped (e.g., <400 Da), the target compound qualifies whereas N‑propyl and larger analogs exceed the threshold, limiting their utility as fragment hits [1].

Ligand efficiency Fragment‑based drug design Molecular weight optimization

SEA Predicted Target Landscape Shift Induced by N‑Alkylation (Supporting Evidence)

Similarity Ensemble Approach (SEA) predictions against ChEMBL 20 indicate that the target compound (ZINC11904841) may associate with AKR1C3 (aldo‑keto reductase family 1 member C3, P‑value 38, Max Tc 48), whereas the N‑cyclopropyl analog (ZINC91460095) returns no predicted activity above the default threshold [1]. Although these are computational predictions lacking experimental confirmation, the divergence suggests that even small N‑substituents can shift the predicted polypharmacology profile, a relevant consideration when selecting a chemical probe for chemogenomic library assembly [2].

Target prediction SEA analysis Chemogenomics

Procurement‑Guiding Application Scenarios for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


Pharmacophore Model Construction Requiring an Amide N–H Hydrogen‑Bond Donor

When building 3D pharmacophore models that specify a hydrogen‑bond donor at the sulfolane‑benzamide junction, procurement must select the primary amide (target compound) over any N‑alkyl congener. As demonstrated in Section 3 (Evidence Item 1), all N‑alkyl analogs lack the requisite HBD, rendering them unsuitable as pharmacophore surrogates [1].

Fragment‑Based Library Assembly Under Strict ‘Rule‑of‑Three’ Compliance

For fragment screening collections that enforce a molecular weight cutoff of ≤400 Da, the target compound (372.5 g·mol⁻¹) qualifies while the N‑propyl analog (414.5 g·mol⁻¹) and larger N‑alkyl variants are excluded. This makes the primary amide the only in‑class entry point for fragment‑based lead discovery [2].

CNS‑Penetrant Lead Identification Requiring Low tPSA

In CNS drug discovery programs where tPSA is a gatekeeper parameter, the target compound’s computed tPSA of 91–93 Ų places it closer to the empirical CNS MPO threshold (<90 Ų) than the N‑cyclopropyl analog (109 Ų) or the N‑propyl analog (~95 Ų), supporting its preferential selection for blood–brain barrier penetration assessment [3].

Chemogenomic Library Design for AKR1C3‑Related Target Hypotheses

SEA predictions (Section 3, Evidence Item 5) suggest a potential AKR1C3 association for the target compound that is absent for the N‑cyclopropyl analog. Researchers assembling chemogenomic sets to probe aldo‑keto reductase biology should therefore include the primary amide scaffold as a predicted ligand, pending confirmatory biochemical assays [4].

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.